![molecular formula C17H10ClN3S B2719932 4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine CAS No. 885460-37-7](/img/structure/B2719932.png)

4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3S/c18-15-12-10-14(11-6-2-1-3-7-11)22-17(12)21-16(20-15)13-8-4-5-9-19-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMMAALYFKUHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885460-37-7 | |

| Record name | 2-{4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

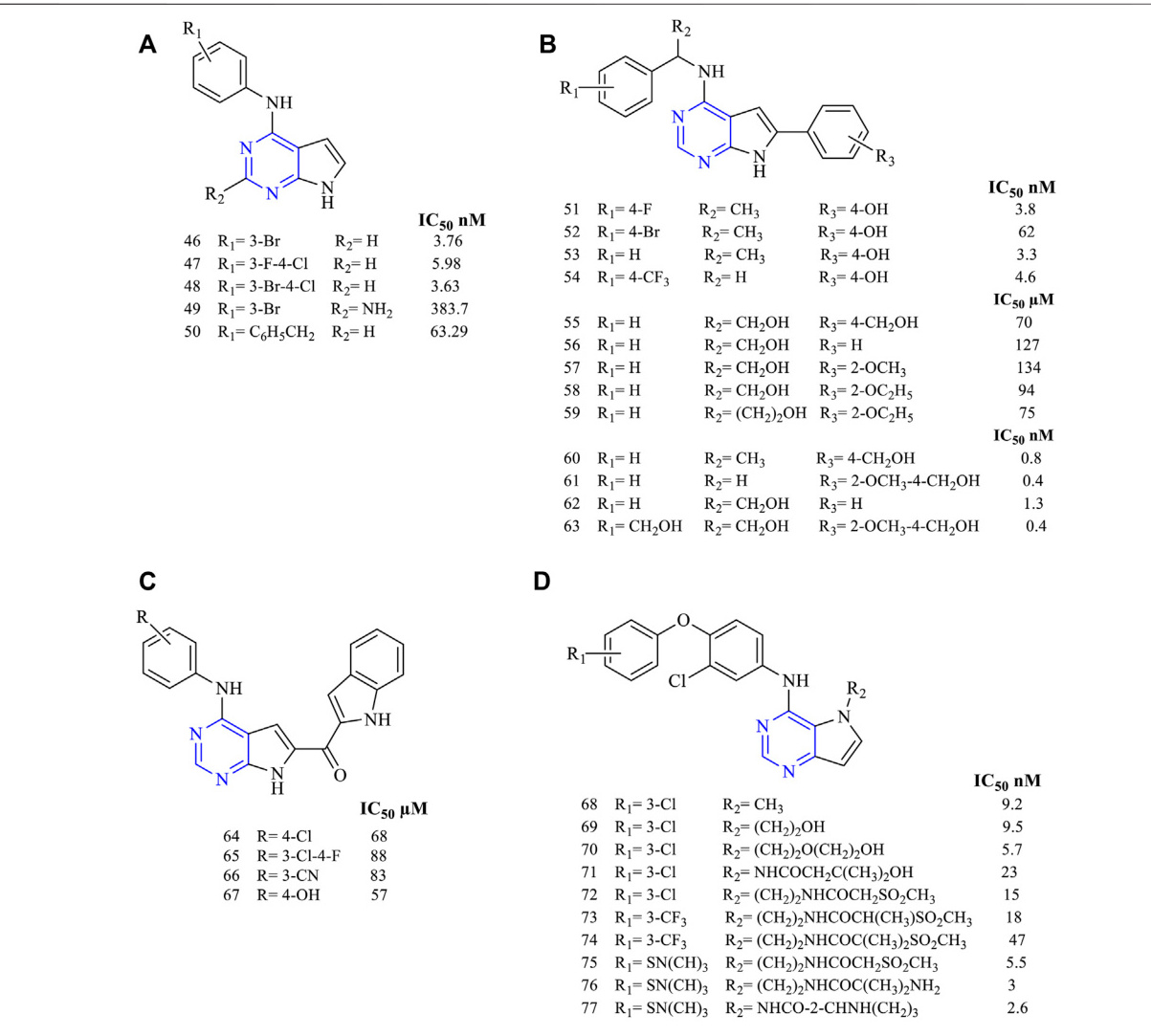

Substituent Variations at Position 4

The reactivity and biological activity of thieno[2,3-d]pyrimidines are heavily influenced by substituents at position 3. Key comparisons include:

- 4-Amino-6-phenylthieno[2,3-d]pyrimidine (Figure 12C, ): Replacing chlorine with an amino group (-NH₂) increases hydrogen-bonding capacity but reduces electrophilicity. This substitution is common in kinase inhibitors due to improved target binding .

- 4-Oxo-6-phenylthieno[2,3-d]pyrimidine: The carbonyl group at position 4 (as in ) decreases reactivity toward nucleophiles but enhances stability. Such derivatives are often used as scaffolds for anti-cancer agents.

- 4-Chloro-5,6-dimethyl-2-(propan-2-yl)thieno[2,3-d]pyrimidine (): Methyl groups at positions 5 and 6 increase steric hindrance, reducing solubility (logP ~3.5) compared to the phenyl-substituted target compound (logP ~4.2) .

Substituent Variations at Position 6

- 6-Aryl vs. 6-Alkyl Groups : The phenyl group at position 6 in the target compound enhances aromatic interactions compared to alkyl chains (e.g., 6-methyl in ). This improves binding to hydrophobic pockets in biological targets.

- 6-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine (): Methoxy groups introduce electron-donating effects, altering electronic distribution compared to the unsubstituted phenyl group in the target compound.

Fused Ring Systems

- Thieno[2,3-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine (Figure 4D, ): The sulfur atom in the thieno system increases lipophilicity and polar surface area compared to pyrido derivatives, affecting membrane permeability.

- Pyrrolo[2,3-d]pyrimidine (Figure 8A, ): The pyrrole ring introduces additional hydrogen-bonding sites (N-H), enhancing solubility but reducing metabolic stability compared to the thiophene-based target compound.

Structural and Physicochemical Data

*Estimated using the XLogP3-AA method.

Key Research Findings

- Reactivity: The chlorine at position 4 in the target compound allows facile substitution with nucleophiles (e.g., amines, alkoxides), a feature less prominent in 4-oxo or 4-amino analogues .

- Biological Relevance: Thieno[2,3-d]pyrimidines with phenyl groups at position 6 exhibit higher affinity for tyrosine kinases compared to alkyl-substituted derivatives due to enhanced hydrophobic interactions .

- Synthetic Flexibility : The target compound’s synthesis via regioselective lithiation (n-BuLi/CBr₄) at position 6 () contrasts with pyrrolo[2,3-d]pyrimidines, which require multi-step cyclization .

Biological Activity

4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H10ClN3S |

| Molecular Weight | 323.8 g/mol |

| CAS Number | 885460-37-7 |

The compound features a thieno[2,3-d]pyrimidine core structure that includes a chlorine atom and a phenyl group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, thereby affecting cellular functions.

- Receptor Modulation : It can modulate receptor signaling pathways, influencing processes like cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit antioxidant properties. The presence of nitrogen and sulfur in the structure suggests mechanisms such as:

- Hydrogen Atom Transfer (HAT)

- Single Electron Transfer-Proton Transfer (SETPT)

- Sequential Proton Loss Electron Transfer (SPLET)

These mechanisms are crucial for mitigating oxidative stress-related diseases, including cancer and cardiovascular disorders .

Anticancer Properties

Case studies have demonstrated the potential of this compound in cancer therapy. For instance, derivatives similar to this compound have shown:

- Inhibition of Tumor Growth : In xenograft mouse models, compounds exhibiting similar structural features significantly inhibited tumor growth with minimal toxicity .

Other Biological Activities

The compound has also been explored for various other biological activities:

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in preclinical studies.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.

- Catalytic Processes : Employing catalysts to enhance yield and purity during synthesis.

Industrial Production

In an industrial context, the production may involve automated reactors and continuous flow processes to optimize efficiency while adhering to quality control standards .

Study on CDK Inhibition

A notable study focused on derivatives related to this compound identified potent dual inhibitors of CDK6 and CDK9. These inhibitors suppressed downstream signaling pathways crucial for cell cycle progression and induced apoptosis in cancer cells .

Antioxidant Mechanism Study

Another research effort utilized Density Functional Theory (DFT) to analyze the antioxidant mechanisms of thieno[2,3-d]pyrimidine derivatives. The findings highlighted how specific substitutions could enhance antioxidant activities through various thermodynamic parameters .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .

- Waste Management : Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal companies to mitigate environmental risks .

- Exposure Prevention : Avoid inhalation, ingestion, or skin contact. Implement glove boxes for handling toxic intermediates .

Q. What synthetic routes are commonly used to prepare thieno[2,3-d]pyrimidine derivatives like this compound?

- Methodological Answer :

- Nucleophilic Substitution : Chlorine at the 4-position can be replaced via reactions with amines or alcohols under basic conditions (e.g., NaOH in dichloromethane) .

- Heterocycle Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by chlorination using POCl₃, yields the thienopyrimidine core .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are standard for isolating high-purity products .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl/pyridinyl groups) . LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 368).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can structural modifications to the phenyl/pyridinyl groups influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring (para position) enhances kinase inhibition by increasing electrophilicity .

- Pyridinyl Substitution : 2-Pyridinyl groups improve solubility via hydrogen bonding, as seen in analogs with logP reductions of 0.5–1.0 units .

- Synthetic Strategy : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 6-phenyl position using Pd catalysts .

Q. What computational methods are used to predict binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721, Met769) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR Models : CoMFA/CoMSIA correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Q. How can contradictory cytotoxicity data in cell-based assays be resolved?

- Methodological Answer :

- Experimental Controls :

- Verify cell line authenticity via STR profiling.

- Use reference compounds (e.g., staurosporine) to calibrate assay conditions .

- Data Normalization : Normalize viability data to DMSO controls and account for batch-specific solvent toxicity .

- Mechanistic Studies : Combine Western blot (e.g., PARP cleavage for apoptosis) with flow cytometry (cell cycle arrest) to confirm mode of action .

Troubleshooting & Optimization

Q. Why does chlorination at the 4-position sometimes yield low purity, and how can this be mitigated?

- Methodological Answer :

- Issue : Residual POCl₃ or phosphorylated byproducts.

- Solution :

- Quench reactions with ice-cold NaHCO₃ to hydrolyze excess POCl₃ .

- Use activated charcoal during recrystallization to adsorb colored impurities .

- Monitor reaction progress via TLC (hexane:EtOAc = 3:1, Rf ~0.5) .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ as base in anhydrous THF at 80°C .

- Microwave Assistance : Reduce reaction time from 24h to 1h with microwave irradiation (150°C, 300 W) .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.